

Spectroscopic Profile of Uvarigranol B: A Technical Guide

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Compound of Interest		
Compound Name:	UVARIGRANOL B	
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Introduction

Uvarigranol B is a polyoxygenated cyclohexene derivative isolated from the leaves of Uvaria grandiflora.[1] This class of natural products has garnered significant interest within the scientific community due to its diverse and promising biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for **Uvarigranol B**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Detailed experimental protocols for the acquisition of this data are also presented to facilitate reproducibility and further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of **Uvarigranol B** was accomplished through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the exact mass and molecular formula of **Uvarigranol B**.

Table 1: Mass Spectrometry Data for Uvarigranol B



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mass Analyzer	Time-of-Flight (TOF) or Orbitrap
Molecular Formula	C14H18O6
Calculated Mass [M+Na]+	305.0998
Measured Mass [M+Na]+	305.0992

Infrared (IR) Spectroscopy Data

The functional groups present in **Uvarigranol B** were identified by their characteristic absorption bands in the infrared spectrum.

Table 2: Infrared (IR) Spectroscopy Data for Uvarigranol B

Wavenumber (cm ⁻¹)	Functional Group Assignment
3439	O-H (Alcohol) stretching
1717	C=O (Carbonyl) stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The detailed structural framework and stereochemistry of **Uvarigranol B** were determined by a complete analysis of its ¹H and ¹³C NMR spectra, including 2D NMR experiments (COSY, HSQC, HMBC).

Table 3: ¹H NMR Spectroscopic Data for **Uvarigranol B** (500 MHz, CD₃OD)



Position	δΗ (ррт)	Multiplicity	J (Hz)
1	4.12	d	7.5
2	3.85	dd	7.5, 2.5
3	4.01	d	2.5
4	5.98	d	10.0
5	6.12	d	10.0
6	3.50	S	
7	1.85	S	_
1'	4.25	q	7.0
2'	1.28	t	7.0
OMe-6	3.45	S	

Table 4: ¹3C NMR Spectroscopic Data for Uvarigranol B (125 MHz, CD₃OD)



Position	δC (ppm)
1	75.1
2	72.8
3	70.4
4	132.5
5	130.1
6	82.3
7	208.1
8	23.4
1'	62.1
2'	15.4
OMe-6	58.2

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic characterization of **Uvarigranol B**.

Isolation of Uvarigranol B

The isolation of **Uvarigranol B** was achieved from the leaves of Uvaria grandiflora. The dried and powdered leaves were subjected to extraction with an organic solvent such as methanol. The resulting crude extract was then partitioned and subjected to a series of chromatographic separations, including column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1 H and 13 C NMR spectra were recorded on a 500 MHz spectrometer using deuterated methanol (CD $_{3}$ OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals. Coupling



constants (J) are reported in Hertz (Hz). 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity of protons and carbons.

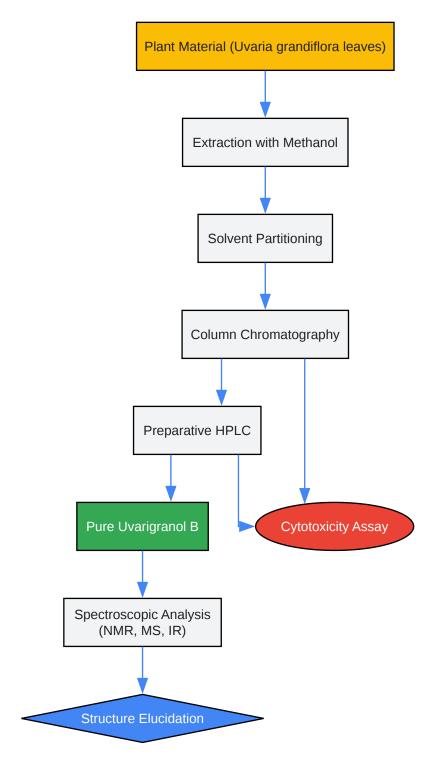
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was introduced in a suitable solvent, and the data was acquired in positive ion mode to observe the [M+Na]+ adduct.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer. The sample was prepared as a thin film or in a KBr pellet. The spectrum was recorded over a standard range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the bioassay-guided isolation and characterization of natural products like **Uvarigranol B**, which has been reported to exhibit cytotoxic activities.[2]





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Caption: Bioassay-guided isolation and structure elucidation workflow.



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References

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